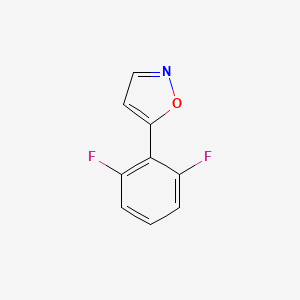

5-(2,6-Difluorophenyl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,6-Difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 g/mol . It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)isoxazole typically involves the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base . The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and isopropanol (i-PrOH), and the reaction is typically carried out under microwave irradiation at 90°C for about 30 minutes .

Industrial Production Methods

These methods often involve scalable reactions with easily available starting materials, feasible reaction conditions, short reaction times, and high yields .

Análisis De Reacciones Químicas

Types of Reactions

5-(2,6-Difluorophenyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium perborate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of substituted isoxazoles .

Aplicaciones Científicas De Investigación

5-(2,6-Difluorophenyl)isoxazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-(2,6-Difluorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a hydrogen bond donor or acceptor, allowing it to interact with various biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-(2,6-Difluorophenyl)isoxazole include other isoxazole derivatives such as:

- 5-Phenylisoxazole

- 5-(4-Fluorophenyl)isoxazole

- 5-(3,4-Dichlorophenyl)isoxazole

Uniqueness

What sets this compound apart from these similar compounds is the presence of two fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties .

Actividad Biológica

5-(2,6-Difluorophenyl)isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H5F2N

- Molecular Weight : 181.14 g/mol

- Structure : The compound features a five-membered isoxazole ring substituted with a difluorophenyl group, which is critical for its biological activity.

Research indicates that isoxazole derivatives, including this compound, exhibit various mechanisms of action:

- Anticancer Activity : Isoxazole derivatives have been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation. In vitro studies have demonstrated that certain isoxazole compounds can induce apoptosis in cancer cells by disrupting Hsp90 function .

- Anti-inflammatory Effects : Some derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selectivity suggests potential as anti-inflammatory agents with reduced side effects compared to non-selective COX inhibitors .

- Antimicrobial Properties : Isoxazole compounds have demonstrated activity against various pathogens, including bacteria and fungi. Their ability to disrupt microbial cell membranes or inhibit essential enzymes contributes to their antimicrobial effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells (CC50 values) | |

| Anti-inflammatory | Selective COX-2 inhibition | |

| Antimicrobial | Effective against pathogens like Aspergillus |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of various isoxazole derivatives against cancer cell lines such as HT29 (colorectal cancer). The compound exhibited a half-maximal cytotoxic concentration (CC50) significantly lower than standard chemotherapeutics like cisplatin and 5-fluorouracil, indicating superior efficacy and selectivity towards cancer cells over normal human dermal fibroblasts (NHDFs) .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory cytokines compared to untreated controls, supporting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : The compound was tested against Aspergillus flavus, showing significant inhibition of growth at low concentrations, highlighting its potential use in treating fungal infections .

Propiedades

IUPAC Name |

5-(2,6-difluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQWOJOOAJZBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=NO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.